molecular formula C10H4F4N2 B13133707 2,3,5,6-Tetrafluoro-4,4'-bipyridine

2,3,5,6-Tetrafluoro-4,4'-bipyridine

Cat. No.: B13133707
M. Wt: 228.15 g/mol
InChI Key: GNBVZZQTHNGCIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,6-Tetrafluoro-4,4’-bipyridine is an organic compound with the molecular formula C10H4F4N2. It is a derivative of bipyridine, where four hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrafluoro-4,4’-bipyridine typically involves the coupling of fluorinated pyridine derivatives. One common method is the homocoupling of 2,3,5,6-tetrafluoropyridine using a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of 2,3,5,6-Tetrafluoro-4,4’-bipyridine often employs large-scale catalytic processes. These methods utilize palladium or nickel catalysts to facilitate the coupling reactions. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetrafluoro-4,4’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluoro-4,4’-bipyridine involves its ability to form strong coordination bonds with metal ions. The fluorine atoms enhance the compound’s electron-withdrawing properties, making it an excellent ligand for metal complexes. These complexes can interact with various molecular targets and pathways, leading to diverse chemical and biological effects .

Comparison with Similar Compounds

Uniqueness: 2,3,5,6-Tetrafluoro-4,4’-bipyridine stands out due to its enhanced electron-withdrawing properties, which make it a more effective ligand in coordination chemistry compared to its non-fluorinated counterparts. This unique property allows for the formation of more stable and reactive metal complexes, expanding its utility in various applications .

Properties

Molecular Formula

C10H4F4N2

Molecular Weight

228.15 g/mol

IUPAC Name

2,3,5,6-tetrafluoro-4-pyridin-4-ylpyridine

InChI

InChI=1S/C10H4F4N2/c11-7-6(5-1-3-15-4-2-5)8(12)10(14)16-9(7)13/h1-4H

InChI Key

GNBVZZQTHNGCIH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(C(=NC(=C2F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.